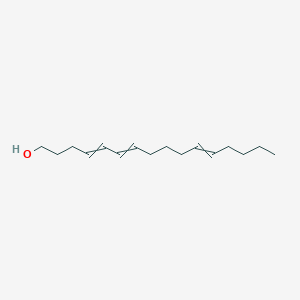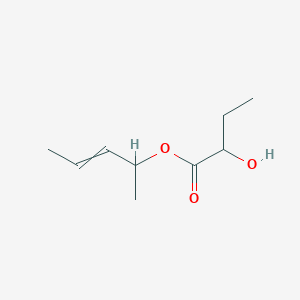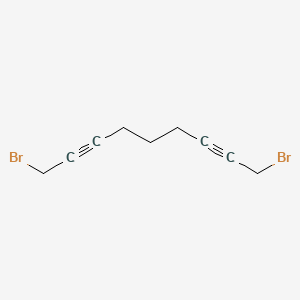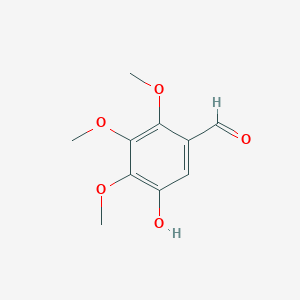
Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy-: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with three methoxy groups, one hydroxyl group, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- involves the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide.
Industrial Production: Industrially, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products:
Oxidation: Formation of 5-hydroxy-2,3,4-trimethoxybenzoic acid.
Reduction: Formation of 5-hydroxy-2,3,4-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various pharmaceutical compounds, including trimethoprim and other drugs .
Biology:
- Studied for its effects on tubulin-dependent GTP hydrolysis, which is important in cell division and cancer research .
Medicine:
- Potential applications in the development of new drugs, particularly those targeting specific biochemical pathways.
Industry:
- Utilized in the production of fine chemicals and as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism by which Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- exerts its effects involves interactions with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxybenzaldehyde: Similar structure but lacks the hydroxyl group at the 5-position.
2,4,5-Trimethoxybenzaldehyde: Similar structure but with different positions of the methoxy groups.
Uniqueness:
- The presence of the hydroxyl group at the 5-position in Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- provides unique chemical properties and reactivity compared to its analogs. This hydroxyl group can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a valuable compound for various applications.
Propriétés
Numéro CAS |
127581-57-1 |
|---|---|
Formule moléculaire |
C10H12O5 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
5-hydroxy-2,3,4-trimethoxybenzaldehyde |
InChI |
InChI=1S/C10H12O5/c1-13-8-6(5-11)4-7(12)9(14-2)10(8)15-3/h4-5,12H,1-3H3 |
Clé InChI |
FWTYAWUCXWHCPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1C=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




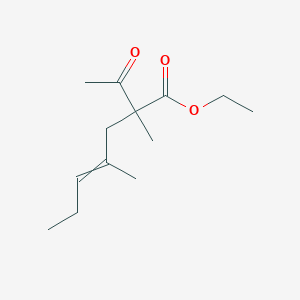
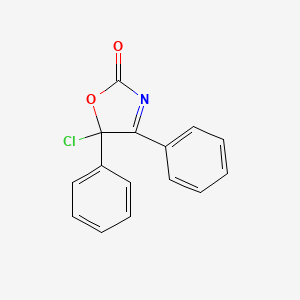
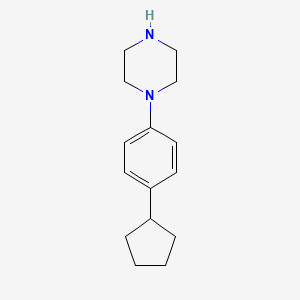
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)


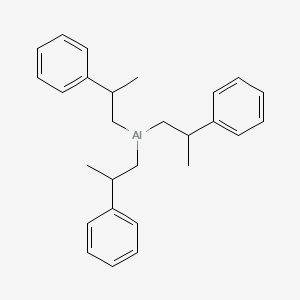
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
